molecular formula C20H18ClNO4 B13878564 3-[4-(7-Chloroquinolin-4-yl)oxyphenyl]-3-ethoxypropanoic acid

3-[4-(7-Chloroquinolin-4-yl)oxyphenyl]-3-ethoxypropanoic acid

Cat. No.: B13878564
M. Wt: 371.8 g/mol
InChI Key: LDUMCFPZVZCKEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(7-Chloroquinolin-4-yl)oxyphenyl]-3-ethoxypropanoic acid is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities, including antimalarial, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(7-Chloroquinolin-4-yl)oxyphenyl]-3-ethoxypropanoic acid typically involves the reaction of 7-chloroquinoline with a phenol derivative under specific conditions. One common method involves the use of ultrasound irradiation to facilitate the reaction, which has been shown to improve yields and reduce reaction times . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve yields and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-[4-(7-Chloroquinolin-4-yl)oxyphenyl]-3-ethoxypropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve the use of solvents like ethanol or acetonitrile and may require heating or cooling to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(7-Chloroquinolin-4-yl)oxyphenyl]-3-ethoxypropanoic acid is unique due to its specific structural features, such as the presence of an ethoxypropanoic acid moiety, which may contribute to its distinct biological activities. Additionally, the compound’s ability to undergo various chemical transformations makes it a versatile building block for the synthesis of novel derivatives with potential therapeutic applications .

Properties

Molecular Formula

C20H18ClNO4

Molecular Weight

371.8 g/mol

IUPAC Name

3-[4-(7-chloroquinolin-4-yl)oxyphenyl]-3-ethoxypropanoic acid

InChI

InChI=1S/C20H18ClNO4/c1-2-25-19(12-20(23)24)13-3-6-15(7-4-13)26-18-9-10-22-17-11-14(21)5-8-16(17)18/h3-11,19H,2,12H2,1H3,(H,23,24)

InChI Key

LDUMCFPZVZCKEG-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC(=O)O)C1=CC=C(C=C1)OC2=C3C=CC(=CC3=NC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.